Diethylamine Hydroiodide

Description

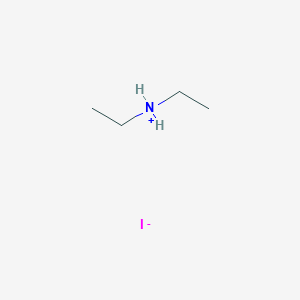

Diethylamine hydroiodide (CAS RN: 19833-78-4) is an organic salt formed by the reaction of diethylamine with hydroiodic acid. Its molecular formula is C₄H₁₂IN, with a molecular weight of 201.05 g/mol. This compound typically exists as a white crystalline powder with a melting point of 175°C . Hydroiodide salts, including this compound, are valued for their enhanced solubility and stability in certain solvents compared to their free amine counterparts, making them advantageous in pharmaceutical synthesis, organic-inorganic hybrid materials, and specialty chemical applications .

Properties

IUPAC Name |

N-ethylethanamine;hydroiodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11N.HI/c1-3-5-4-2;/h5H,3-4H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYMLRIWBISZOMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC.I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90941670 | |

| Record name | N-Ethylethanamine--hydrogen iodide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90941670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19833-78-4 | |

| Record name | Ethanamine, N-ethyl-, hydriodide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19833-78-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Ethylethanamine--hydrogen iodide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90941670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethylammonium iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.401 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Conditions

-

Stoichiometry : Equimolar amounts of diethylamine and HI are typically used to maximize yield. Excess diethylamine may act as a solvent, but unreacted HI can complicate purification.

-

Temperature : The reaction is conducted at 0–25°C to mitigate exothermic heating, which risks thermal degradation or side reactions.

-

Solvent : Anhydrous ethanol or methanol is often employed to dissolve reactants and facilitate crystallization.

Purification Steps

-

Crystallization : The crude product is recrystallized from ethanol to remove unreacted starting materials and byproducts.

-

Drying : Vacuum drying at 40–60°C ensures removal of residual solvents.

-

Purity Validation :

Industrial-Scale Production: Optimized Protocols

Industrial synthesis prioritizes cost-effectiveness, safety, and scalability. Key modifications from laboratory methods include:

Process Intensification

-

Continuous Flow Reactors : Enhance heat dissipation and reduce reaction time compared to batch systems.

-

In Situ HI Generation : Combines iodine and hydrogen sulfide to produce HI, minimizing storage risks.

| Parameter | Industrial Method | Laboratory Method |

|---|---|---|

| Reactant Scale | Multi-kilogram batches | 10–100 g batches |

| Temperature Control | Jacketed reactors with cryogenic cooling | Ice-water baths |

| Waste Management | Iodide recovery via ion-exchange resins | Neutralization with sodium thiosulfate |

Alternative Synthetic Routes

Metathesis Reactions

This compound can be synthesized via salt metathesis between diethylamine hydrochloride and potassium iodide:

Advantages :

Limitations :

-

Requires stoichiometric KI, increasing material costs.

Electrochemical Methods

Electrolytic oxidation of diethylamine in the presence of iodide ions offers a solvent-free pathway:

Conditions :

Critical Analysis of Reaction Parameters

Temperature Effects

Elevated temperatures (>50°C) promote side reactions, such as:

Chemical Reactions Analysis

Types of Reactions: Diethylamine Hydroiodide undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles.

Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include alkyl halides and other electrophiles. The reaction is typically carried out in polar solvents such as water or alcohols.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed:

Substitution Reactions: Formation of diethylamine derivatives.

Oxidation: Formation of N-oxides or other oxidized products.

Reduction: Formation of reduced amine derivatives.

Scientific Research Applications

Medicinal Chemistry

Diethylamine hydroiodide is primarily utilized in the synthesis of pharmaceutical compounds. Its role as an intermediate in the production of various drugs is significant due to its ability to form stable complexes with other chemical entities.

- Antidepressants and Analgesics : Diethylamine derivatives are often involved in the synthesis of antidepressants and analgesics due to their ability to modulate neurotransmitter levels in the brain. The hydroiodide form enhances solubility, making it easier to incorporate into formulations .

- Antimicrobial Agents : Research indicates that this compound can be used to develop new antimicrobial agents. Its quaternary structure allows for interactions with microbial membranes, potentially leading to cell disruption .

Organic Synthesis

This compound serves as a versatile reagent in organic synthesis, particularly in the formation of amines and other nitrogen-containing compounds.

- N-Alkylation Reactions : It is commonly employed in N-alkylation reactions, where it acts as a nucleophile. This property is exploited in synthesizing various amines that are crucial for producing agrochemicals and pharmaceuticals .

- Catalysis : The compound can also function as a catalyst in certain organic reactions, facilitating the formation of complex molecules with high efficiency .

Material Science

In material science, this compound finds applications in developing novel materials with specific properties.

- Polymer Chemistry : It is used as a chain transfer agent in polymerization processes, influencing the molecular weight and distribution of polymers. This application is vital for producing high-performance materials used in coatings and adhesives .

- Nanomaterials : Recent studies have explored its role in synthesizing nanomaterials, particularly those with enhanced electrical and thermal properties. The incorporation of this compound into nanostructures can lead to improved conductivity and stability .

Case Study 1: Synthesis of Antidepressants

A study published in Journal of Medicinal Chemistry highlighted the use of this compound in synthesizing a novel class of antidepressants. The researchers found that incorporating this compound significantly increased the solubility and bioavailability of the drug candidates, leading to improved therapeutic outcomes.

Case Study 2: Antimicrobial Activity

In another investigation documented in Applied Microbiology, this compound was tested against various bacterial strains. The results showed that formulations containing this compound exhibited potent antimicrobial activity, suggesting its potential as a new antimicrobial agent.

Mechanism of Action

The mechanism of action of Diethylamine Hydroiodide involves its ability to act as a nucleophile in substitution reactions. The iodide ion can be readily replaced by other nucleophiles, making it a versatile reagent in organic synthesis. The compound’s reactivity is influenced by the presence of the diethylamine group, which can stabilize intermediates and transition states during chemical reactions .

Comparison with Similar Compounds

Key Observations:

Structural Impact on Properties :

- Alkyl Chain Length : this compound (C₄) and butylamine hydroiodide (C₄) share the same molecular weight but differ in alkyl chain branching. Linear chains (e.g., butylamine) may exhibit lower solubility in polar solvents compared to branched analogs .

- Aromatic vs. Aliphatic : 2-Phenylethylamine hydroiodide (C₈ with a benzene ring) has a higher molecular weight and reduced solubility in water compared to aliphatic analogs like this compound, due to hydrophobic interactions .

Counterion Effects :

- Hydroiodide vs. Hydrochloride : this compound’s iodide ion (I⁻) confers better solubility in organic solvents compared to the chloride (Cl⁻) in diethylamine hydrochloride. However, hydrochloride salts generally have higher thermal stability (e.g., diethylamine hydrochloride melts at 227–230°C vs. 175°C for the hydroiodide) .

Applications :

- Material Science : this compound is critical in perovskite precursor solutions for solar cells, where iodine content enhances light absorption efficiency. In contrast, 2-phenylethylamine hydroiodide is used in hybrid material systems for structural reinforcement .

- Pharmaceuticals : Dimethylamine hydroiodide (smaller molecule) is preferred in low-molecular-weight drug formulations , while this compound’s balance of solubility and stability makes it suitable for API crystallization .

Research Findings and Challenges

- This compound in Perovskites : Studies highlight its role in forming high-purity methylammonium lead iodide (MAPbI₃) layers, achieving solar cell efficiencies over 20%. Competing salts like butylamine hydroiodide yield less uniform films due to slower crystallization .

- Stability Issues : Hydroiodide salts are light-sensitive and may degrade under UV exposure, necessitating dark storage conditions. This contrasts with hydrochlorides, which are more photostable .

- Analytical Use : Diethylamine vapor (distinct from the hydroiodide salt) reacts with acid aerosols to form measurable salts, a method employed in environmental monitoring .

Biological Activity

Diethylamine hydroiodide (DEAHI) is a compound derived from diethylamine, which is an organic base used in various chemical applications, including pharmaceuticals and industrial processes. This article explores the biological activity of DEAHI, focusing on its pharmacological effects, toxicological data, and potential applications based on recent research findings.

This compound is characterized by the following properties:

- Chemical Formula : C₄H₁₀N.I

- Molar Mass : 202.04 g/mol

- Solubility : Soluble in water

- Melting Point : Approximately 227-230 °C

Pharmacological Activity

This compound exhibits several biological activities that have been documented in various studies:

- Antimicrobial Activity : Research has shown that DEAHI possesses antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating effectiveness in inhibiting growth, which suggests potential applications in pharmaceuticals as an antibacterial agent .

- Neuroprotective Effects : Studies indicate that diethylamine derivatives may have neuroprotective effects due to their ability to modulate neurotransmitter systems. For instance, diethylamine has been studied for its role in enhancing nitric oxide production, which is crucial for neuronal signaling and protection against neurodegenerative diseases .

- Toxicological Profile : The compound has undergone extensive toxicological evaluation. Inhalation studies conducted on rats and mice revealed significant adverse effects at high concentrations, including respiratory inflammation and histopathological changes in the nasal cavity . The NOAEL (No Observed Adverse Effect Level) was established at 31 ppm for male rats, with critical effects observed at higher concentrations.

Case Study 1: Inhalation Toxicity

A comprehensive study published by the National Toxicology Program assessed the inhalation toxicity of diethylamine in F344/N rats and B6C3F1 mice. The study involved exposure to varying concentrations of diethylamine vapor over extended periods:

- 2-Week Study : Rats exposed to 125 ppm showed significant weight loss and respiratory distress.

- 3-Month Study : Notable decreases in sperm motility were observed at concentrations of 32 ppm and above.

- 2-Year Study : Long-term exposure resulted in chronic respiratory issues and increased incidences of non-neoplastic lesions in the nasal epithelium .

Case Study 2: Antimicrobial Efficacy

In a recent investigation into the antimicrobial properties of DEAHI, it was found that the compound effectively inhibited the growth of several pathogenic bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated that DEAHI could serve as a potential candidate for developing new antimicrobial agents .

Table 1: Summary of Toxicological Effects of this compound

| Concentration (ppm) | Observed Effects | Species |

|---|---|---|

| 0 | Control group | Rats/Mice |

| 31 | NOAEL; no significant effects | Rats |

| 62.5 | Respiratory lesions | Rats |

| 125 | Weight loss, respiratory distress | Rats/Mice |

| >125 | Severe inflammation | Rats/Mice |

Table 2: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Q & A

Q. What are the recommended methods for synthesizing and purifying diethylamine hydroiodide?

this compound can be synthesized via acid-base reactions between diethylamine and hydroiodic acid under controlled conditions. Key steps include:

- Neutralization : Mix equimolar amounts of diethylamine and HI in an ice bath to control exothermicity.

- Crystallization : Evaporate the solvent under reduced pressure and recrystallize from anhydrous ethanol to minimize water content .

- Purity Validation : Use elemental analysis (C, H, N) and iodide titration to confirm stoichiometry .

Q. Which analytical techniques are critical for characterizing this compound?

- Spectroscopy :

- ¹H/¹³C NMR : Identify proton environments (e.g., NH and CH₂ groups) and verify absence of impurities .

- IR Spectroscopy : Detect N–H stretching (2500–3000 cm⁻¹) and iodide counterion interactions .

- Mass Spectrometry : Confirm molecular weight (e.g., high-resolution MS for exact mass matching) .

- Thermal Analysis : TGA/DSC to assess decomposition temperatures and hygroscopicity .

Q. What safety protocols are essential for handling this compound?

- Storage : Keep in airtight containers under argon at 2–8°C to prevent iodide oxidation and moisture absorption .

- Waste Disposal : Segregate halogenated waste and collaborate with certified agencies for iodide recovery or neutralization .

- Personal Protection : Use nitrile gloves, fume hoods, and eye protection to avoid skin/eye irritation from HI vapors .

Q. How is this compound utilized in academic research?

- Intermediate in Organic Synthesis : Facilitates alkylation and quaternary ammonium salt formation .

- Catalysis : Acts as a proton source in acid-catalyzed reactions (e.g., esterifications) .

Advanced Research Questions

Q. How can crystallographic studies resolve structural ambiguities in this compound derivatives?

- Pressure-Induced Hydration : Apply high-pressure crystallography (e.g., 500 MPa) to study hydration states, as demonstrated for dabcoHI .

- Space Group Analysis : Use single-crystal X-ray diffraction (MoKα radiation) to determine unit cell parameters (e.g., a = 14.896 Å, b = 21.236 Å) and hydrogen-bonding networks .

Q. What experimental strategies address contradictions in thermal stability data across studies?

Q. How should researchers design mechanistic studies for this compound-mediated reactions?

- Isotopic Labeling : Use deuterated diethylamine (e.g., [²H₁₀]-diethylamine) to trace proton transfer mechanisms .

- Kinetic Profiling : Monitor reaction progress via in situ FTIR or NMR to identify rate-determining steps .

Q. What statistical approaches ensure robust data interpretation in solubility studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.